

An In-depth Technical Guide to the Physical State of Jasmine Lactone-d2

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Compound of Interest

Compound Name: *Jasmine lactone-d2*

Cat. No.: *B12385006*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmine lactone-d2 is the deuterated isotopologue of jasmine lactone, a significant aroma compound found in various natural sources and widely utilized in the fragrance and flavor industries. While specific experimental data for the physical properties of **jasmine lactone-d2** are not readily available in public literature, this guide provides a comprehensive overview based on the known properties of its non-deuterated counterpart and the established effects of deuterium substitution on the physicochemical characteristics of organic molecules. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical research, offering detailed experimental protocols for the determination of key physical parameters and a visualization of the biosynthetic pathway of the parent compound.

Introduction

Jasmine lactone, chemically known as (Z)-7-decen-5-olide, is a volatile organic compound that contributes to the characteristic aroma of jasmine, as well as other flowers and fruits like tuberose, gardenia, peach, and tea.^[1] Its deuterated form, **jasmine lactone-d2**, serves as a valuable tool in scientific research, particularly as an internal standard or tracer in metabolic studies and analytical chemistry due to its distinct mass.^{[2][3]} The introduction of deuterium atoms into a molecule can subtly alter its physical properties, a phenomenon known as the kinetic isotope effect. While these changes are typically minor, they can be significant in the

context of high-precision research. This guide synthesizes the available information on jasmine lactone and the theoretical and observed effects of deuteration to provide a robust profile for **jasmine lactone-d2**.

Predicted Physical State and Properties

Jasmine lactone is a colorless to pale yellow liquid at standard temperature and pressure.^{[1][4]} It is anticipated that **jasmine lactone-d2** will also present as a liquid under similar conditions. The replacement of two hydrogen atoms with deuterium is not expected to induce a phase change.

Deuteration is known to have a slight impact on various physical properties of a molecule. Generally, the increased mass of deuterium leads to a stronger C-D bond compared to a C-H bond, which can result in a marginal increase in the boiling point and density. Other properties such as molecular volume, polarizability, and polarity may also be subtly affected.

The following table summarizes the known physical properties of jasmine lactone, which can be used as a close approximation for **jasmine lactone-d2**. The expected, albeit minor, deviations for the deuterated compound are noted.

Property	Reported Value for Jasmine Lactone	Expected for Jasmine Lactone-d2
Appearance	Colorless to pale yellow liquid	Similar
Molecular Formula	C ₁₀ H ₁₆ O ₂	C ₁₀ H ₁₄ D ₂ O ₂
Molecular Weight	168.23 g/mol	Approximately 170.24 g/mol
Density	0.993 to 1.000 g/cm ³ @ 25°C	Slightly higher
Boiling Point	115°C @ 2.00 mm Hg; 248 °C (478 °F; 521 K)	Slightly higher
Refractive Index	1.473 to 1.480 @ 20°C	Similar, with potential for minor deviation
Flash Point	110°C (230°F) TCC	Similar
Solubility	Soluble in alcohol; Insoluble in water	Similar
Odor	Floral, fruity, lactonic, creamy with peach and coconut undertones	Indistinguishable from the non-deuterated form by olfaction

Experimental Protocols for Physical State Determination

For researchers requiring precise data for **jasmine lactone-d2**, the following standard experimental protocols can be employed to determine its key physical properties.

Determination of Physical Appearance and Odor

Objective: To visually inspect the sample for its color and clarity and to describe its characteristic odor.

Methodology:

- Visually inspect a sample of **jasmine lactone-d2** in a clear glass vial against a white background under good lighting conditions.

- Record the color (e.g., colorless, pale yellow) and clarity (e.g., clear, turbid).
- Carefully waft the vapors from the opening of the vial towards your nose to assess the odor. Do not directly inhale from the container.
- Describe the perceived aroma profile, noting any floral, fruity, or other characteristic scents.

Determination of Boiling Point

Objective: To determine the temperature at which the liquid transitions to a gaseous state at a given atmospheric pressure. The Thiele tube method is suitable for small sample volumes.

Methodology:

- Place a small amount of **jasmine lactone-d2** into a small test tube.
- Invert a sealed-end capillary tube and place it inside the test tube with the open end submerged in the liquid.
- Attach the test tube to a thermometer.
- Heat the apparatus in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Determination of Density

Objective: To measure the mass per unit volume of the liquid.

Methodology:

- Measure the mass of a clean, dry pycnometer (specific gravity bottle) or a graduated cylinder.
- Add a known volume of **jasmine lactone-d2** to the container.

- Measure the combined mass of the container and the liquid.
- Calculate the density by dividing the mass of the liquid by its volume. For high precision, a hydrometer or a density meter can be used.

Determination of Refractive Index

Objective: To measure the extent to which light is bent when passing through the liquid.

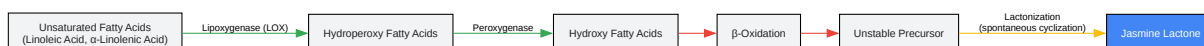
Methodology:

- Calibrate a digital refractometer using a standard reference material.
- Apply a small drop of **jasmine lactone-d2** onto the prism of the refractometer.
- Close the cover and allow the temperature to stabilize.
- Record the refractive index reading from the instrument's display.

Biosynthesis of Jasmine Lactone

The biosynthesis of jasmine lactone in plants, such as *Camellia sinensis* (tea), provides insight into its natural formation. This process is a valuable reference for understanding the biochemical context of this molecule. The pathway is initiated by stress factors like mechanical damage, leading to the enzymatic conversion of unsaturated fatty acids.

The following diagram illustrates the key steps in the biosynthesis of jasmine lactone from linoleic acid and α -linolenic acid via the lipoxygenase (LOX) pathway.



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Caption: Biosynthesis pathway of Jasmine Lactone.

Conclusion

While specific physical data for **jasmine lactone-d2** remains to be published, its physical state and properties can be reliably inferred from its non-deuterated analogue and the known principles of isotopic substitution. For applications requiring a high degree of precision, the experimental protocols outlined in this guide provide a framework for the accurate determination of its physical characteristics. The provided biosynthetic pathway offers a deeper understanding of the natural origins of the parent molecule, which is crucial for researchers in natural products and biochemistry. This technical guide serves as a comprehensive resource for scientists and professionals working with **jasmine lactone-d2**, facilitating its effective use in research and development.

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